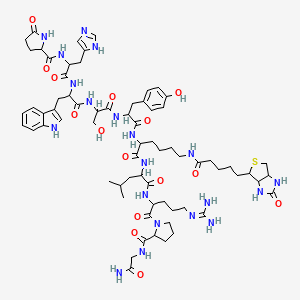

6-Biotinyllysine-gnrh

Description

Properties

CAS No. |

84806-41-7 |

|---|---|

Molecular Formula |

C69H98N20O15S |

Molecular Weight |

1479.7 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C69H98N20O15S/c1-37(2)27-47(61(97)81-46(14-9-25-75-68(71)72)67(103)89-26-10-15-53(89)66(102)77-33-55(70)92)82-59(95)44(13-7-8-24-74-56(93)17-6-5-16-54-58-52(35-105-54)87-69(104)88-58)80-62(98)48(28-38-18-20-41(91)21-19-38)83-65(101)51(34-90)86-63(99)49(29-39-31-76-43-12-4-3-11-42(39)43)84-64(100)50(30-40-32-73-36-78-40)85-60(96)45-22-23-57(94)79-45/h3-4,11-12,18-21,31-32,36-37,44-54,58,76,90-91H,5-10,13-17,22-30,33-35H2,1-2H3,(H2,70,92)(H,73,78)(H,74,93)(H,77,102)(H,79,94)(H,80,98)(H,81,97)(H,82,95)(H,83,101)(H,84,100)(H,85,96)(H,86,99)(H4,71,72,75)(H2,87,88,104) |

InChI Key |

INAOWBAXNUXFGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Origin of Product |

United States |

Synthetic Methodologies and Bioconjugation Strategies for 6 Biotinyllysine Gnrh

Advanced Peptide Synthesis of GnRH Analogs with Lysine (B10760008) at Position 6

The foundation of 6-Biotinyllysine-GnRH lies in the precise chemical synthesis of a GnRH peptide analog. This process requires advanced techniques to build the decapeptide chain and strategically introduce a lysine residue at the sixth position, which is naturally occupied by glycine (B1666218). oup.commdpi.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing GnRH analogs. rsc.orgnih.gov This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a common and effective approach in this process. rsc.orgresearchgate.net

The SPPS cycle involves several key steps:

Resin Loading: The C-terminal amino acid is first anchored to the solid support. For GnRH, this is typically a modified glycine to yield the final amide.

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, usually with a piperidine (B6355638) solution, to expose a free amine for the next coupling reaction.

Coupling: The next Fmoc-protected amino acid is activated and then added to the resin, forming a peptide bond with the deprotected N-terminus of the growing chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing scavengers to prevent side reactions. researchgate.net

Strategic Incorporation of D-Lysine at Position 6

A critical modification in the synthesis of this GnRH analog is the substitution of the native Glycine (Gly) at position 6 with a D-isomer of Lysine (D-Lys). oup.commdpi.com This strategic substitution serves multiple purposes. The incorporation of a D-amino acid at this position significantly enhances the peptide's resistance to enzymatic degradation by proteases, thereby increasing its biological half-life. nih.govuq.edu.auoncohemakey.com Furthermore, this modification helps to stabilize a specific three-dimensional conformation (a βII'-type turn) that is crucial for high-affinity binding to the GnRH receptor. mdpi.comoncohemakey.com

The introduction of D-Lysine provides a unique, reactive handle for subsequent modifications. The lysine side chain contains a primary ε-amino group, which is the target for the site-specific attachment of the biotin (B1667282) molecule. During the SPPS, the ε-amino group of the D-Lysine must be protected with a group that is orthogonal to the N-terminal Fmoc group, allowing for its selective removal after the peptide chain is fully assembled.

Site-Specific Biotinylation Chemistry at the ε-Amino Group of Lysine-6

Following the synthesis and purification of the [D-Lys6]GnRH analog, the final step is the covalent attachment of a biotin molecule to the ε-amino group of the lysine residue at position 6. This process, known as biotinylation, must be highly selective to ensure that the biotin is attached only at the desired location.

Methodological Considerations for Selective Bioconjugation

Achieving site-specific biotinylation at Lysine-6 requires careful control of the reaction conditions. The primary challenge is to differentiate between the ε-amino group of Lysine-6 and the N-terminal α-amino group. nih.gov The pKa of the α-amino group is generally lower (around 8.0) than that of the ε-amino group of lysine (around 10.5). thermofisher.comrhhz.net By performing the biotinylation reaction at a pH below the pKa of the lysine side chain but near the pKa of the N-terminus, one can favor the modification of the N-terminus. Conversely, to target the lysine residue, a higher pH is often employed to ensure the ε-amino group is sufficiently deprotonated and nucleophilic.

However, in the case of [D-Lys6]GnRH, the N-terminus is a pyroglutamic acid residue, which lacks a primary amine, thus simplifying the selective biotinylation of the Lysine-6 side chain. rdd.edu.iq The primary focus then becomes optimizing the reaction to achieve high efficiency while minimizing non-specific side reactions.

Table 1: Factors Influencing Selective Biotinylation

| Parameter | Influence on Selectivity | Recommended Condition for Lysine Tagging |

|---|---|---|

| pH | Affects the protonation state of amino groups. Higher pH deprotonates the ε-amino group of lysine, increasing its nucleophilicity. | pH 8.0-9.0 |

| Reagent Concentration | A molar excess of the biotin-NHS ester is used to drive the reaction to completion. | 5 to 20-fold molar excess over the peptide. |

| Reaction Time | Incubation time needs to be optimized to maximize specific labeling and minimize side reactions. | Typically 30 minutes to 2 hours at room temperature. |

| Temperature | Reactions are usually performed at room temperature or 4°C to control reactivity and maintain peptide stability. | Room temperature or 4°C. |

Analysis and Mitigation of Non-Specific O-Acylation during Biotinylation

A significant challenge during biotinylation with NHS esters is the potential for non-specific acylation of other nucleophilic residues, particularly the hydroxyl groups of serine, threonine, and tyrosine, a reaction known as O-acylation. nih.govnih.gov Studies on GnRH and its analogs have shown that the serine residue at position 4 (Ser4) is particularly susceptible to O-biotinylation. nih.gov This side reaction is thought to be dependent on the peptide's conformation, which may bring the Ser4 hydroxyl group into a reactive orientation. nih.gov

The O-acyl linkage is less stable than the N-acyl (amide) bond formed with lysine. It can be cleaved by treatment with hydroxylamine, which can be used both as an analytical tool to confirm O-acylation and as a method to remove these non-specific modifications. nih.govnih.gov

To mitigate O-acylation, reaction conditions can be optimized. Using a lower pH can sometimes reduce the reactivity of hydroxyl groups. Additionally, minimizing reaction times and the molar excess of the biotinylation reagent can help to favor the more rapid and specific reaction with the primary amine of lysine. Following the reaction, purification by methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) is essential to separate the desired N-biotinylated product from unreacted peptide, excess biotin reagent, and any O-acylated byproducts. nih.gov

Chromatographic and Spectrometric Characterization of Synthetic 6-Biotinyllysine-GnRH

Following the synthesis and bioconjugation of 6-Biotinyllysine-GnRH, rigorous characterization is essential to verify the identity, purity, and structural integrity of the final product. This is typically achieved through a combination of advanced chromatographic and spectrometric techniques.

Advanced Purification Techniques (e.g., Reversed-Phase HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of synthetic peptides like 6-Biotinyllysine-GnRH. acs.orghplc.eu This method separates molecules based on their hydrophobicity. acs.org The stationary phase is nonpolar (often silica-based C8 or C18), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu

The crude synthetic peptide is loaded onto the column, and the concentration of the organic solvent in the mobile phase is gradually increased. This gradient causes peptides to elute based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. acs.org Since the biotin moiety adds significant hydrophobicity to the GnRH peptide, biotinylated GnRH will have a longer retention time compared to its non-biotinylated precursor, allowing for effective separation.

Studies on similar biotinylated [D-Lys6]GnRH analogs confirm the use of RP-HPLC for their purification. oup.com The purity of the collected fractions is typically assessed by analytical RP-HPLC, where the area of the main peak relative to the total area of all peaks gives a quantitative measure of purity. acs.org For applications requiring high purity, such as receptor-binding assays, purities of over 95% are often sought. acs.org

Table 1: Typical Parameters for RP-HPLC Purification of Biotinylated Peptides

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid support within the column that interacts with the peptide. | C18 (most common), C8, or Phenyl-modified silica (B1680970). uni.lu |

| Mobile Phase A | The primary, weaker solvent used to equilibrate the column and dissolve the sample. | 0.1% Trifluoroacetic Acid (TFA) in water. hplc.eu |

| Mobile Phase B | The stronger, organic solvent used to elute the peptide from the column. | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. |

| Gradient | The programmed change in the composition of the mobile phase over time. | Linear gradient, e.g., 5% to 60% Mobile Phase B over 30-60 minutes. |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 - 20 mL/min for semi-preparative purification. |

| Detection | The method used to monitor the eluting peptides. | UV absorbance at 214-220 nm (peptide bond) and 280 nm (aromatic residues). |

This table presents generalized conditions. Specific parameters must be optimized for each unique peptide conjugate.

Mass Spectrometric Confirmation of Biotinylation Stoichiometry

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis and biotinylation of 6-Biotinyllysine-GnRH. It provides a highly accurate measurement of the molecular weight of the compound, which can be compared to the theoretical mass. A key aspect of this analysis is to confirm the stoichiometry of biotinylation—that is, to ensure that one molecule of biotin has been attached to one molecule of the GnRH analog.

The covalent attachment of a biotin molecule to the ε-amino group of the lysine at position 6 results in a specific mass increase. By comparing the mass spectrum of the final product with that of the un-biotinylated GnRH precursor, the addition of the biotin moiety can be unequivocally confirmed. For instance, the addition of NHS-biotin results in a mass increase of 226.08 Da. acs.orgnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of peptides. nih.gov It allows the generation of intact molecular ions, often with multiple charges (e.g., [M+H]+, [M+2H]2+), from which the molecular weight can be accurately calculated. up.ac.za The observed mass should match the predicted monoisotopic mass of the 6-Biotinyllysine-GnRH molecule.

Public chemical databases provide predicted mass-to-charge ratios (m/z) for 6-Biotinyllysine-GnRH, which are crucial for interpreting the experimental data. uni.lu The presence of a dominant peak corresponding to the expected mass confirms a 1:1 stoichiometry of biotin to GnRH peptide. The absence of a significant peak corresponding to the mass of the un-biotinylated peptide indicates a high degree of reaction completion and purification efficiency.

Table 2: Predicted Mass Spectrometry Data for 6-Biotinyllysine-GnRH (C₆₉H₉₈N₂₀O₁₅S)

| Adduct | Predicted m/z |

| [M+H]⁺ | 1479.7314 |

| [M+Na]⁺ | 1501.7133 |

| [M+K]⁺ | 1517.6873 |

| [M+NH₄]⁺ | 1496.7579 |

| [M-H]⁻ | 1477.7168 |

Data sourced from PubChemLite. uni.lu These values are theoretical predictions and serve as a reference for experimental mass spectrometric analysis.

In addition to confirming the final product, mass spectrometry can also be used in tandem with liquid chromatography (LC-MS/MS) to analyze fragments of the peptide, further confirming its sequence and the specific site of biotinylation. nih.gov

Molecular Interactions and Receptor Binding Dynamics of 6 Biotinyllysine Gnrh

Quantitative Assessment of GnRH Receptor Binding Affinity

The affinity of a ligand for its receptor is a fundamental determinant of its biological activity. For 6-Biotinyllysine-GnRH, this has been quantitatively assessed through various experimental approaches.

Radioligand Binding Assays using Cellular and Membrane Preparations

Radioligand binding assays are a cornerstone for quantifying receptor-ligand interactions. springernature.comnih.gov These assays typically involve incubating a radiolabeled ligand with a preparation of cells or cell membranes that express the GnRH receptor and then measuring the amount of bound radioactivity. sci-hub.sesigmaaldrich.com

In the context of biotinylated GnRH analogs, studies have utilized radiolabeled forms of GnRH agonists to compete with the biotinylated compound for binding to the GnRH receptor (GnRH-R). For instance, a displacement binding assay using ¹²⁵I-des-Gly¹⁰,[D-Trp⁶]GnRH as the radioligand on HEK-293 cells stably expressing the wild-type GnRH-R has been employed to determine the binding affinity of biotinylated derivatives. allpeptide.com Similarly, ¹²⁵I-[His⁵,D-Tyr⁶]GnRH has been used as a high-affinity tracer ligand in competition binding assays with membranes from HEK 293 cells expressing the human GnRH receptor I. mdpi.com These methods allow for the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the unlabeled ligand (in this case, 6-Biotinyllysine-GnRH) required to displace 50% of the specifically bound radioligand. This value is then used to calculate the binding affinity (Ki).

The use of both whole cells and isolated cell membrane preparations provides complementary information. nih.gov While whole-cell binding assays are conducted under more physiological conditions, membrane preparations allow for the investigation of binding parameters in the absence of cellular processes like internalization and degradation, and permit the study of modulators like guanine (B1146940) nucleotides. nih.govnih.gov

Competitive Binding Studies with Native GnRH and Other Analogs

Competitive binding studies are essential for understanding the relative affinity of 6-Biotinyllysine-GnRH compared to the native hormone and other synthetic analogs. In these experiments, increasing concentrations of the unlabeled test compound (e.g., 6-Biotinyllysine-GnRH) are used to compete against a fixed concentration of a radiolabeled ligand for binding to the GnRH receptor.

Studies have shown that while biotinylated GnRH derivatives can bind to the receptor, their affinities are generally lower than that of native GnRH. allpeptide.comnih.gov For example, in one study, GnRH bound to its receptor with an IC₅₀ of 32.9 ± 9.6 nM, whereas biotin[D-Lys⁶]GnRH had a significantly higher IC₅₀ of 104.3 ± 16.6 nM, indicating lower affinity. allpeptide.com The presence of excess streptavidin, which binds to the biotin (B1667282) moiety, further reduced the binding affinity of biotin[D-Lys⁶]GnRH. allpeptide.comnih.gov

These competitive assays are crucial for establishing a rank order of potency among different GnRH analogs and for understanding how specific modifications, such as biotinylation at position 6, influence receptor interaction. nih.govnih.gov The data from these studies are critical for interpreting the functional consequences of these modifications.

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| GnRH | 32.9 ± 9.6 | allpeptide.com |

| Biotin[D-Lys⁶]GnRH | 104.3 ± 16.6 | allpeptide.com |

| Biotin[Gln¹]GnRH | 271 ± 41.2 | allpeptide.com |

| Biotin[D-Lys⁶]GnRH-streptavidin complex | 1230 ± 1186 | allpeptide.com |

Impact of Biotinylation on GnRH Receptor Binding Affinity and Biological Potency

The introduction of a biotin molecule at position 6 of the GnRH peptide has a discernible impact on both its binding affinity and its biological potency. While biotin[D-Lys⁶]GnRH does bind to the GnRH receptor, its affinity is lower than that of unmodified GnRH. allpeptide.comnih.gov Despite this reduced affinity, biotin[D-Lys⁶]GnRH retains agonist activity, meaning it can still stimulate the receptor to produce a biological response, such as the production of inositol (B14025) phosphates and receptor internalization. allpeptide.comnih.gov

Interestingly, some studies have reported that biotinylated [D-Lys⁶]GnRH can be equipotent or even more potent than the unlabeled analog in certain biological assays, such as stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov One study found that biotinylated [D-Lys⁶]GnRH exhibited a higher affinity and was 7-10 times more potent than unlabeled [D-Lys⁶]GnRH. nih.gov This suggests that the relationship between binding affinity and biological potency is not always linear and can be influenced by factors such as reduced degradation of the modified peptide. nih.gov

The large size of the biotin molecule, and especially the biotin-streptavidin complex, provides a useful tool for probing the orientation of the GnRH ligand within the receptor binding pocket. nih.gov The observation that biotin[D-Lys⁶]GnRH complexed with streptavidin can still bind to the receptor and cause internalization, albeit with lower affinity, suggests that the residue at position 6 points away from the binding site. allpeptide.comnih.gov This is in contrast to biotinylation at position 1, where complexing with streptavidin abolishes receptor binding, indicating that the N-terminus is crucial for receptor interaction. nih.gov

Stereochemical Considerations and Influence of D-Amino Acids on Binding

The stereochemistry at position 6 of the GnRH peptide is a critical determinant of receptor binding affinity and biological activity. nih.govfrontiersin.org The native GnRH contains a glycine (B1666218) (Gly) at this position, which is achiral. mdpi.com Substitution of this Gly with an L-amino acid drastically reduces or eliminates receptor affinity and activity. nih.gov

In stark contrast, substituting Gly⁶ with a D-amino acid significantly enhances both binding affinity and agonist potency. mdpi.comoncohemakey.com This enhancement is attributed to the D-amino acid's ability to stabilize a specific three-dimensional conformation of the peptide, a β-II' type turn, which is the preferred conformation for receptor binding. mdpi.comoncohemakey.compnas.org This stabilized folded structure presents the N- and C-termini of the peptide in an optimal orientation for interaction with the receptor. oncohemakey.com

The use of a D-amino acid, such as D-lysine in 6-Biotinyllysine-GnRH, is therefore a deliberate design choice to ensure high-affinity binding despite the addition of the biotin moiety. The D-configuration not only promotes the active conformation but also confers resistance to enzymatic degradation, further increasing the biological potency of the analog. mdpi.comoncohemakey.com The bulky and hydrophobic nature of some D-amino acid side chains can also facilitate binding to plasma proteins, extending the half-life of the compound. oncohemakey.com

Stereoelectronic and Conformational Analysis of Ligand-Receptor Complexes

The interaction between a ligand and its receptor is a dynamic process governed by the three-dimensional structures and electronic properties of both molecules. Understanding these aspects for 6-Biotinyllysine-GnRH provides insight into the molecular basis of its activity.

Structure-Activity Relationship (SAR) Studies on Position 6 Modifications

Structure-activity relationship (SAR) studies systematically investigate how chemical modifications to a compound affect its biological activity. For GnRH, SAR studies have been instrumental in the development of potent analogs. nih.govacs.orgnih.gov

Modifications at position 6 have been a major focus of these studies. The key finding is that substitution of Gly⁶ with D-amino acids dramatically increases potency. mdpi.comwikipedia.orgoncohemakey.com The nature of the D-amino acid side chain also influences activity, with bulky hydrophobic side chains often leading to improved potency. oncohemakey.comoup.com This is because they further stabilize the β-II' turn conformation required for optimal receptor engagement. pnas.orgeurekalert.orgpnas.org

The attachment of biotin to a D-lysine at position 6 in 6-Biotinyllysine-GnRH is a specific application of SAR principles. The D-lysine provides the favorable stereochemistry for high-affinity binding, while the biotin serves as a versatile molecular probe. The fact that this significant modification is tolerated and the compound retains biological activity underscores the importance of the D-amino acid at this position. nih.govnih.gov These SAR studies have not only guided the design of therapeutic GnRH analogs but also provided valuable tools like 6-Biotinyllysine-GnRH for elucidating the intricacies of GnRH receptor binding and activation. pnas.orgeurekalert.org

Computational Modeling and Molecular Dynamics Simulations of GnRH-Receptor Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for elucidating the intricate interactions between gonadotropin-releasing hormone (GnRH) and its receptor (GnRH-R). These in silico approaches provide atomic-level insights into the dynamic processes of ligand binding and receptor activation, complementing experimental data to build a comprehensive understanding of this critical biological system.

Molecular dynamics simulations allow for the analysis of the conformational flexibility of GnRH analogs in aqueous solutions. Studies have shown that GnRH peptides, including those with modifications at position 6, often adopt a characteristic U-shape or bent conformation. mdpi.com This conformation is believed to be crucial for agonistic activity and effective binding to the GnRH receptor. mdpi.com For instance, MD simulations of (DLys6, Pro9-NHEt)GnRH revealed that the peptide undergoes minimal conformational changes from its initial structure over the simulation period, suggesting a stable and favorable binding conformation. mdpi.com

Simulations have also been employed to investigate the binding modes of GnRH within the receptor's binding pocket. Docking studies have indicated that while GnRH makes several known interactions with key residues in the GnRH-R binding site, the ligand may not always fully occupy the orthosteric site, with certain residues extending out of the pocket. uit.no Subsequent MD simulations have highlighted conformational differences between inactive (crystal structure) and active (homology model) states of the receptor. uit.no These simulations show that an active model of GnRH-R in complex with GnRH can undergo significant conformational changes, adopting a structure reminiscent of an active G-protein coupled receptor (GPCR), while the inactive crystal structure remains relatively unchanged during the simulation. uit.no

Furthermore, computational methods are valuable for studying the activation mechanism of the GnRH-R. uit.no By simulating the interaction between GnRH and the receptor, researchers can identify key intermolecular contacts and conformational shifts that lead to receptor activation. For example, the substitution of the glycine at position 6 with a D-amino acid, a common modification in potent GnRH analogs, is known to stabilize the β-turn structure of the peptide, which brings the N- and C-termini into close proximity and enhances receptor-binding affinity. nih.gov

The development of computational protocols to simulate the formation of peptide adlayers, such as GnRH-I on silica (B1680970) nanoparticles, demonstrates the expanding application of these techniques. nih.gov Such simulations can provide insights into how the peptide adsorbs to surfaces and is presented, which has implications for vaccine development and other therapeutic applications. nih.gov

Specificity and Selectivity of 6-Biotinyllysine-GnRH for GnRH Receptor Subtypes

The specificity and selectivity of GnRH analogs for different GnRH receptor subtypes are critical determinants of their biological activity. While the human genome contains a single functional GnRH receptor (GnRH-R I), other vertebrates possess multiple receptor subtypes, which can exhibit distinct ligand binding profiles. guidetopharmacology.orguct.ac.za The modification of the GnRH peptide, such as the introduction of a biotinyl-lysine at position 6, can influence its interaction with these receptors.

Differential Binding Profiles in Various Cellular and Tissue Models

Studies utilizing various cellular and tissue models have revealed differential binding affinities and functional responses for GnRH analogs, including those modified at position 6. The introduction of a biotin group at the D-Lys6 position of GnRH results in a ligand, 6-Biotinyllysine-GnRH, that retains the ability to bind to the GnRH receptor, albeit with a lower affinity compared to the unmodified GnRH. nih.gov Despite this reduced affinity, the biotinylated analog remains functional and can stimulate total inositol phosphate (B84403) production, indicating its agonistic properties. nih.gov

The functionality of 6-Biotinyllysine-GnRH is further highlighted by its ability to maintain receptor binding and trigger receptor internalization even when complexed with streptavidin. nih.gov This suggests that the residue at position 6 points away from the core binding site, allowing for the accommodation of the bulky biotin-streptavidin complex without completely abolishing receptor interaction. nih.gov This orientation is consistent with models where the N- and C-termini of GnRH point inwards towards the receptor binding pocket. nih.gov

In cytochemical studies using male rat pituitary cells, a biotinylated GnRH analog, [Biotinyl D-Lys6]GnRH, was shown to be equipotent or even more potent than unlabeled [D-Lys6]GnRH in stimulating the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These studies also demonstrated that not all gonadotropes bind the biotinylated GnRH, with a significant percentage of LH and FSH gonadotropes remaining unstained. nih.gov This suggests a heterogeneity in the GnRH target cell population or differential accessibility of the receptor. nih.gov

Furthermore, pretreatment of these pituitary cells with steroids like dihydrotestosterone (B1667394) (DHT) led to a reduction in the percentage of cells that bind the biotinylated GnRH analog, particularly affecting the LH gonadotrope population. nih.gov This indicates that the binding of GnRH analogs can be modulated by the cellular environment and hormonal milieu, leading to differential responses in specific cell types. nih.gov

Cellular and Molecular Mechanisms Mediated by 6 Biotinyllysine Gnrh

GnRH Receptor Internalization and Trafficking Kinetics

The interaction between 6-Biotinyllysine-GnRH and its receptor is a dynamic process that extends beyond simple binding to include receptor trafficking, a critical mechanism for modulating cellular responsiveness.

Upon binding of an agonist like 6-Biotinyllysine-GnRH, the GnRH receptor undergoes endocytosis, a process by which the receptor-ligand complex is internalized from the cell surface into intracellular compartments. nih.gov This mechanism is crucial for signal attenuation and receptor resensitization. The study of these kinetics has been significantly advanced by the use of biotinylated probes.

Methodologies such as cell-surface biotinylation assays are powerful tools for quantifying receptor trafficking. bris.ac.uknih.gov In a typical assay, cell surface proteins are labeled with a membrane-impermeable biotinylation reagent. Following agonist stimulation, the cells are incubated at 37°C to allow for endocytosis. Subsequently, any biotin (B1667282) remaining on the cell surface can be cleaved or removed, allowing for the specific isolation and quantification of the internalized, biotin-labeled receptor population. nih.govspringernature.com

Using 6-Biotinyllysine-GnRH in such assays allows researchers to precisely track the fate of the receptor. Once internalized, the GnRHR can be targeted for degradation in lysosomes or recycled back to the plasma membrane, a process that restores the cell's sensitivity to the hormone. The kinetics of this internalization and recycling are critical for maintaining the pulsatile nature of gonadotropin release in response to GnRH. oup.com

Prolonged or continuous exposure to a GnRH agonist leads to pituitary desensitization, a state of reduced responsiveness. oup.comnih.gov This phenomenon involves two primary processes:

Desensitization: A rapid and reversible process where the receptor is uncoupled from its intracellular signaling machinery, often through phosphorylation.

Downregulation: A slower, more prolonged process involving a decrease in the total number of receptors, typically due to increased internalization and degradation, and/or decreased receptor synthesis. nih.gov

The biotin tag on 6-Biotinyllysine-GnRH is instrumental in studying these pathways. By tracking the biotin-labeled receptor population over time, researchers can quantify the rate of receptor loss from the cell surface, providing direct evidence of agonist-induced downregulation. nih.gov Studies have demonstrated that chronic administration of GnRH analogs leads to a downregulation of pituitary GnRH receptors, which correlates with the observed desensitization of luteinizing hormone (LH) secretion. nih.gov The ability to specifically label and follow the receptor cohort activated by 6-Biotinyllysine-GnRH provides a quantitative measure of the molecular events that underpin physiological desensitization.

Post-Receptor Signal Transduction Cascades

Activation of the GnRH receptor by 6-Biotinyllysine-GnRH triggers a complex network of intracellular signaling pathways that translate the hormonal signal into a specific cellular response.

The GnRH receptor is a classical GPCR that primarily couples to the Gαq/11 family of heterotrimeric G proteins. mdpi.comnih.gov The binding of 6-Biotinyllysine-GnRH induces a conformational change in the receptor, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. This activation causes the dissociation of the Gαq/11 subunit from the βγ-dimer, allowing both components to interact with and modulate the activity of downstream effector enzymes. mdpi.com

The activated Gαq/11 subunit stimulates its primary effector, phospholipase Cβ (PLCβ). mdpi.com PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a critical signal for the secretion of gonadotropins. mdpi.com

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates members of the Protein Kinase C (PKC) family. mdpi.comresearchgate.net

MAPK Cascades: Activated PKC, among other signals, initiates phosphorylation cascades involving Mitogen-Activated Protein Kinases (MAPKs), such as the extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK). researchgate.netnih.gov These pathways provide a crucial link between signals at the cell surface and transcriptional regulation in the nucleus. nih.gov

cAMP Pathway: While the primary signaling route for the GnRHR is through Gαq/11, coupling to other G proteins, such as Gαs which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), has been observed in some cellular contexts, although it is not considered the main pathway in pituitary gonadotropes. mdpi.com

The intricate interplay of these pathways, initiated by the binding of ligands like 6-Biotinyllysine-GnRH, dictates the ultimate physiological response, including both hormone secretion and changes in gene expression.

Table 1: Key Intracellular Signaling Pathways Activated by GnRH Receptor

| Pathway Component | Function |

|---|---|

| Gαq/11 | G-protein subunit that activates Phospholipase Cβ (PLCβ). mdpi.comnih.gov |

| Phospholipase Cβ (PLCβ) | Enzyme that cleaves PIP2 into IP3 and DAG. mdpi.com |

| Inositol Trisphosphate (IP3) | Second messenger that triggers Ca2+ release from intracellular stores. mdpi.com |

| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C (PKC). mdpi.com |

| Protein Kinase C (PKC) | Serine/threonine kinase that phosphorylates numerous targets, activating MAPK pathways. researchgate.netnih.gov |

| MAP Kinases (ERK, JNK) | Kinases that translocate to the nucleus to regulate transcription factor activity. nih.gov |

Regulation of Gene Expression and Cellular Physiology

The ultimate downstream effect of 6-Biotinyllysine-GnRH binding to its receptor is the modulation of gene expression, which is essential for the long-term regulation of reproductive function. The signaling cascades, particularly the MAPK pathways, converge on the nucleus to activate a suite of transcription factors. nih.gov

Activation of ERK and JNK leads to the phosphorylation and increased activity of immediate-early gene products, including members of the JUN and FOS families. nih.gov These proteins can form heterodimers, such as the Activator Protein-1 (AP-1) transcription factor, which then bind to specific response elements in the promoter regions of target genes. nih.gov

Key genes regulated by GnRH signaling include those encoding the gonadotropin subunits and the GnRH receptor itself:

Gonadotropin Subunits: GnRH stimulates the transcription of the genes for the common α-subunit, the LH β-subunit (Lhb), and the follicle-stimulating hormone β-subunit (Fshb). nih.gov The activation of transcription factors like EGR1 (for Lhb) and AP-1 (for Fshb) is critical for this process. nih.gov

GnRH Receptor (Gnrhr): GnRH also autoregulates the expression of its own receptor, often through AP-1 sites within the Gnrhr promoter, creating a feedback loop that can modulate cellular sensitivity. nih.govmdpi.com

This transcriptional control ensures the sustained synthesis of gonadotropins, which are necessary for processes such as follicular development, ovulation, and steroidogenesis in the gonads, thereby underpinning the central role of the GnRH system in reproductive physiology. mdpi.com

Table 2: Genes Regulated by GnRH Receptor Signaling

| Gene | Protein Product | Function | Key Transcription Factors |

|---|---|---|---|

| Lhb | Luteinizing Hormone β-subunit | Confers biological specificity to LH; crucial for ovulation and steroidogenesis. nih.gov | EGR1 nih.gov |

| Fshb | Follicle-Stimulating Hormone β-subunit | Confers biological specificity to FSH; essential for follicular growth. nih.gov | AP-1 (FOS/JUN) nih.gov |

| Gnrhr | GnRH Receptor | Binds GnRH to initiate signaling; expression is autoregulated. mdpi.com | AP-1 (FOS/JUN) nih.gov |

Impact on Gonadotropin Subunit Gene Transcription (e.g., FSHβ, LHβ)

There is no specific information available regarding the impact of 6-Biotinyllysine-GnRH on the transcription of gonadotropin subunit genes such as Follicle-Stimulating Hormone beta (FSHβ) and Luteinizing Hormone beta (LHβ).

In general, the native peptide GnRH regulates the synthesis of gonadotropins by binding to its receptor on pituitary gonadotrope cells. This interaction triggers intracellular signaling cascades that modulate the transcription of the common alpha subunit, and the specific FSHβ and LHβ subunit genes. The frequency of GnRH pulses is a key determinant in the differential regulation of these genes, with slower frequencies generally favoring FSHβ transcription and faster frequencies favoring LHβ transcription. The signaling pathways involved are complex and include the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK) pathways (such as ERK and JNK), and calcium signaling. For instance, studies in the LβT2 gonadotrope cell line have shown that GnRH-induced FSHβ expression is dependent on β-catenin and the JNK pathway. However, it remains unconfirmed whether 6-Biotinyllysine-GnRH engages these same pathways to produce an identical transcriptional response.

Influence on Cell Proliferation and Apoptosis in Research Models

No research findings were identified that specifically investigate the influence of 6-Biotinyllysine-GnRH on cell proliferation and apoptosis.

The native GnRH peptide is known to have multifaceted effects on the population of gonadotrope cells, including stimulating the proliferation of partially differentiated gonadotropes while promoting apoptosis in mature cells. This dual role is critical for maintaining the appropriate number and function of these specialized pituitary cells. The pro-apoptotic effects of GnRH in mature gonadotropes can be mediated by the induction of proteins like prohibitin (PHB), which is regulated through the JNK signaling pathway. Conversely, gonadotropin signaling in other cell types, such as human granulosa cells, can involve both proliferative and apoptotic stimuli, regulated by distinct intracellular signaling pathways. Without specific studies, it is not possible to confirm if 6-Biotinyllysine-GnRH exerts similar effects on cell proliferation and apoptosis in any research model.

Academic Applications of 6 Biotinyllysine Gnrh As a Biochemical Research Probe

Affinity Chromatography for High-Purity GnRH Receptor Isolation

The robust and specific nature of the biotin-avidin interaction is ideally suited for affinity chromatography, a technique that separates molecules based on a highly specific binding interaction. 6-Biotinyllysine-GnRH acts as a specific "bait" to capture GnRH receptors from complex biological mixtures, enabling their purification to a high degree.

The development of an effective purification system using 6-Biotinyllysine-GnRH involves several critical steps. documentsdelivered.comnih.gov Initially, the GnRH receptor, a membrane-bound protein, must be gently solubilized from the cell membrane using detergents that preserve its native structure and ligand-binding capability. documentsdelivered.comnih.gov The zwitterionic detergent CHAPS is commonly used for this purpose. documentsdelivered.comnih.gov

The core of the system is an affinity matrix, typically created by immobilizing avidin (B1170675) or streptavidin onto a solid support like agarose (B213101) beads. The solubilized cell extract is then incubated with the 6-Biotinyllysine-GnRH, allowing the biotinylated hormone to bind to the GnRH receptors. This complex is then passed through the avidin-agarose column, where the biotin (B1667282) tag on the hormone-receptor complex binds tightly to the immobilized avidin.

Optimization of this process involves adjusting several parameters to maximize receptor capture and minimize non-specific binding. ijnrd.orgcitedrive.com This includes optimizing the concentration of the biotinylated ligand, the incubation times, the composition of washing buffers to remove unbound proteins, and the methods for eluting the purified receptor from the column. documentsdelivered.comnih.gov Elution is often achieved using solutions with high salt concentrations or by introducing a competing GnRH analogue to displace the receptor from the immobilized biotinylated ligand. documentsdelivered.comnih.gov A two-cycle affinity chromatography process has been shown to be effective in purifying the GnRH receptor to homogeneity. documentsdelivered.comnih.gov

| Parameter | Description | Purpose in Optimization |

| Detergent Choice | e.g., CHAPS | Solubilize membrane receptors while maintaining their functional conformation. |

| Ligand Concentration | Amount of 6-Biotinyllysine-GnRH | Ensure saturation of receptors for efficient capture without excessive waste. |

| Buffer Composition | pH, ionic strength | Maintain protein stability and minimize non-specific protein binding to the matrix. |

| Elution Method | High salt, competing ligands | Gently release the purified receptor from the affinity column for subsequent analysis. |

This avidin-biotin affinity technique has been successfully applied to isolate native GnRH receptors from various biological sources, providing crucial material for detailed structural and functional studies. A primary example is the purification of the GnRH receptor from rat pituitary glands. documentsdelivered.comnih.gov In these studies, a two-step affinity chromatography procedure using [biotinyl-D-Lys6]GnRH immobilized on avidin-agarose resulted in a significant purification of the receptor. documentsdelivered.comnih.gov

The outcomes of such purification efforts are significant, as demonstrated by the data from rat pituitary extracts.

| Parameter | Result | Significance |

| Purification Fold | ~10,000 to 15,000-fold | Demonstrates the high specificity and efficiency of the affinity capture method. documentsdelivered.comnih.gov |

| Overall Recovery | 4-10% | Represents the percentage of the initial receptor activity that is recovered in the final purified sample. documentsdelivered.comnih.gov |

| Purity | Homogeneous | The purified receptor is free from other contaminating proteins, allowing for accurate characterization. documentsdelivered.comnih.gov |

While much of the foundational work on purification has been performed using rodent models, GnRH receptors have been identified and characterized in a wide range of species, including bovine and primate (bonnet monkey) pituitaries and placentas. nih.govnih.govmdpi.com The molecular cloning and characterization of these receptors reveal high homology with human and rodent receptors, suggesting that the 6-Biotinyllysine-GnRH probe is a valuable tool for isolating these orthologous receptors from other diverse biological sources. nih.govnih.gov The availability of highly purified receptors is a prerequisite for detailed biochemical analysis, including protein sequencing, structural studies, and understanding the molecular basis of GnRH action. documentsdelivered.comnih.gov

Utilization in Receptor Localization and Imaging Studies

Beyond purification, 6-Biotinyllysine-GnRH is a valuable probe for visualizing the location of GnRH receptors within cells and tissues. By linking the biotinylated hormone to a detectable marker via an avidin bridge, researchers can map the distribution of these crucial receptors.

Biotinylated GnRH analogues have been instrumental in the microscopic localization of GnRH receptors on the surface of target cells. In one key study, various biotinylated GnRH derivatives were used to stimulate cultured pituitary cells from mice. The bound probes were then visualized by attaching avidin conjugated to either a fluorescent molecule (fluorescein) for fluorescence microscopy or gold particles for scanning electron microscopy. This approach allowed for the direct visualization and quantification of GnRH receptor sites on the surface of gonadotropes, the pituitary cells responsible for secreting gonadotropins. nih.gov

This technique has also been applied to identify GnRH binding sites in tissues outside of the pituitary. Studies involving the injection of biotinylated GnRH have reported binding in the rodent heart, indicating the presence of GnRH receptors in cardiac tissue. nih.gov These localization studies are critical for understanding the full scope of GnRH's physiological effects, which may extend beyond its well-established role in reproduction. nih.gov

The versatility of the biotin tag allows for the development of more advanced imaging probes. The 6-Biotinyllysine-GnRH molecule can be further conjugated to various signaling molecules through an avidin/streptavidin bridge. This creates a modular system for developing probes for different imaging modalities. biorxiv.org

For example, by linking the biotinylated GnRH to avidin conjugated with a fluorophore, highly specific fluorescent probes can be created for live-cell imaging and flow cytometry. biorxiv.orgyoutube.com This allows for the dynamic tracking of receptor internalization and trafficking within living cells.

Furthermore, the development of radiolabeled GnRH analogues is a significant area of research for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov While direct radiolabeling of GnRH analogues is common, a biotinylated GnRH probe could be used in a pre-targeting approach. In this strategy, the unlabeled biotinylated GnRH is administered first and allowed to bind to its target receptors. Subsequently, a radiolabeled avidin molecule is administered, which then rapidly binds to the biotin already localized at the target site. This can improve the target-to-background signal ratio in imaging studies.

| Imaging Modality | Probe Development Principle | Application |

| Fluorescence Microscopy | 6-Biotinyllysine-GnRH + Avidin-Fluorophore | Visualize receptor distribution on cell surfaces and track receptor movement. biorxiv.orgyoutube.com |

| Electron Microscopy | 6-Biotinyllysine-GnRH + Avidin-Gold Particles | Provide high-resolution localization of receptors at the ultrastructural level. |

| In Vivo Imaging (e.g., PET) | 6-Biotinyllysine-GnRH (pre-targeting) + Radiolabeled Avidin | Non-invasively image the distribution of GnRH receptors in a whole organism. nih.govcornell.edu |

Probing GnRH Neuron Function and Neuroendocrine Physiology

Understanding the function of GnRH neurons and their central role in the neuroendocrine control of reproduction is a major goal of reproductive physiology. nih.gov These neurons in the hypothalamus release GnRH in a pulsatile manner, a pattern that is essential for the proper secretion of gonadotropins from the pituitary. nih.govnih.govnih.gov

While direct studies detailing the use of 6-Biotinyllysine-GnRH to probe the dynamic function of the GnRH pulse generator are emerging, the utility of this probe is implicit in the research workflow. By enabling the precise localization and isolation of GnRH receptors, 6-Biotinyllysine-GnRH provides foundational tools to investigate the complex interplay between GnRH release and receptor response.

For instance, by using biotinylated GnRH probes to map receptor distribution in different brain regions, researchers can identify potential sites of GnRH action, including possible autocrine or paracrine feedback loops where GnRH may regulate its own release or the function of neighboring neurons. The pulsatile nature of GnRH secretion is controlled by a complex network of neurotransmitters, and identifying the precise location of GnRH receptors on different neuronal populations is key to dissecting this regulatory network. nih.govnih.govendocrine-abstracts.org Probes like 6-Biotinyllysine-GnRH are essential for such anatomical and functional mapping, thereby contributing to our understanding of the fundamental mechanisms that govern fertility and reproductive health. nih.gov

Investigating GnRH Neuron Development and Migration Patterns

The development of the reproductive neuroendocrine system hinges on the remarkable journey of GnRH neurons from their origin in the nasal placode to their final destinations within the hypothalamus. nih.gov Biotinylated probes like 6-Biotinyllysine-GnRH are crucial for studying this intricate process. By tagging the GnRH peptide with biotin, researchers can utilize streptavidin conjugated to fluorescent markers or enzymes to visualize GnRH-expressing cells and their migratory paths in tissue samples. nih.gov

This technique provides high spatial resolution and a strong signal, enabling the detailed mapping of the route GnRH neurons take as they travel along olfactory and vomeronasal nerves to cross into the forebrain. nih.govnih.gov Studies using such visualization methods have helped identify key guidance cues and extracellular matrix molecules that influence this migration. For instance, research has shown that disruptions in this migratory pathway, potentially influenced by factors like proinflammatory cytokines, can lead to reproductive dysfunction. mdpi.com The ability to track these neurons with high fidelity is essential for understanding both normal development and the pathologies that arise from its disruption, such as congenital GnRH deficiency. nih.gov

Analysis of GnRH Secretion Pulsatility and Regulatory Mechanisms

The pulsatile secretion of GnRH is fundamental for maintaining normal reproductive function, as continuous stimulation of the pituitary can lead to receptor desensitization. encyclopedia.pub Analyzing this episodic release pattern requires highly sensitive and specific assays. 6-Biotinyllysine-GnRH serves as a critical reagent in the development of competitive binding assays and immunoassays designed to measure GnRH concentrations in biological samples with precision.

In these assays, the biotinylated GnRH competes with unlabeled GnRH from a sample for binding to a limited number of GnRH-specific antibodies. The amount of bound biotinylated probe, which can be easily quantified using a streptavidin-enzyme conjugate that produces a colorimetric or chemiluminescent signal, is inversely proportional to the concentration of native GnRH in the sample. These analytical tools are indispensable for studying how various physiological states and neuromodulators, such as kisspeptin (B8261505), neurokinin B, and dynorphin, regulate the frequency and amplitude of GnRH pulses. nih.govkcl.ac.uk Such studies have been pivotal in understanding the mechanisms behind the GnRH pulse generator and its dysfunction in reproductive disorders. nih.gov

Advancements in Bioconjugate Chemistry and Targeted Delivery Systems

The principles of modifying peptides, as exemplified by the synthesis of 6-Biotinyllysine-GnRH, are foundational to the broader field of bioconjugate chemistry. This field focuses on linking biomolecules like peptides to other moieties, such as drugs or imaging agents, to create novel therapeutic and diagnostic tools. biosynth.com

Rational Design of Peptide-Drug Conjugates (PDCs) for Research

The targeted delivery of cytotoxic agents to cancer cells is a leading strategy in oncology. Peptide-drug conjugates (PDCs) leverage the high specificity of peptides for their receptors to deliver a potent payload directly to tumor cells, minimizing off-target toxicity. acs.orgnih.gov GnRH receptors are overexpressed in a variety of hormone-dependent cancers, including those of the prostate, breast, and ovaries, making GnRH an excellent targeting moiety. nih.gov

The design of GnRH-based PDCs involves conjugating a potent chemotherapeutic drug (e.g., doxorubicin, sunitinib) to a GnRH analog. nih.govaacrjournals.org The modification of the GnRH peptide, often at the D-Lysine-6 position, is a critical step that parallels the synthesis of 6-Biotinyllysine-GnRH. nih.govaacrjournals.org This position allows for the attachment of a linker and drug without significantly compromising the peptide's binding affinity for its receptor. aacrjournals.org Upon binding to the GnRH receptor on a cancer cell, the PDC is internalized, and the cytotoxic payload is released, leading to targeted cell death. acs.org Research in this area has demonstrated that this approach can enhance the antitumor activity of the conjugated drug and improve its therapeutic index. nih.gov

| Conjugate Component | Function | Example |

| Targeting Peptide | Binds to receptors overexpressed on tumor cells. | [D-Lys6]-GnRH |

| Linker | Connects the peptide to the payload; can be cleavable or non-cleavable. | Glutaric acid spacer |

| Cytotoxic Payload | A potent drug that induces cancer cell death. | Sunitinib, Doxorubicin |

Development of Novel Radiotracers for Receptor-Specific Imaging Research

Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are vital for diagnosing and monitoring diseases. These techniques rely on radiotracers, which consist of a targeting molecule linked to a radioisotope. Given the overexpression of GnRH receptors on certain tumors, GnRH-based radiotracers have been developed for cancer imaging. snmjournals.orgdntb.gov.ua

The development process involves conjugating a GnRH analog, frequently modified at the D-Lys6 position, to a chelating agent (like DOTA or HYNIC). acs.orgdntb.gov.ua This chelator securely binds a radioisotope, such as Technetium-99m (99mTc) or Gallium-68 (68Ga). dntb.gov.ua The resulting radiotracer is injected into the patient, where it accumulates at sites of high GnRH receptor expression, allowing for the visualization of tumors. dntb.gov.uascilit.com Preclinical studies have shown that these GnRH-based radiotracers exhibit specific binding to cancer cell lines and achieve high tumor uptake with rapid clearance from non-target organs, demonstrating their potential as effective diagnostic imaging agents. dntb.gov.ua

| Parameter | Finding | Source |

| Compound | [99mTc]Tc-HYNIC-GSG-LHRH(D-Lys6) | dntb.gov.ua |

| Tumor Uptake (1 hr p.i.) | 5.8 ± 0.5%ID/g | dntb.gov.ua |

| Tumor/Muscle Ratio (1 hr p.i.) | 30.5 ± 11.2 | dntb.gov.ua |

| Tumor/Non-Tumor Ratio (SPECT/CT) | > 3.5 | dntb.gov.ua |

Future Directions and Emerging Research Avenues for 6 Biotinyllysine Gnrh

Exploration in Advanced Receptor Characterization Techniques (e.g., Cryo-EM for structural insights)

A significant frontier in understanding the function of 6-Biotinyllysine-GnRH lies in the application of advanced structural biology techniques, most notably cryo-electron microscopy (Cryo-EM). oup.com Cryo-EM has revolutionized the study of GPCRs, enabling the determination of high-resolution structures of these membrane proteins in various functional states. researchgate.netoup.comnih.gov

Recent breakthroughs have already yielded the cryo-EM structures of the GnRH receptor bound to GnRH, revealing critical insights into its activation. pnas.orgnih.gov These studies have shown that GnRH adopts a conserved "U-shaped" conformation within the receptor's binding pocket. pnas.orgwiley.comcas.cn This shape is stabilized by a network of interactions, with both the N- and C-termini of the hormone inserting deep into the receptor core. wiley.comcas.cn

Future research can leverage 6-Biotinyllysine-GnRH as a specific ligand to capture and stabilize the GnRHR in its active, G-protein-coupled state for cryo-EM analysis. This would provide a near-atomic resolution snapshot of the receptor-ligand complex, offering several advantages:

Enhanced Stability: The high-affinity interaction of biotin (B1667282) with streptavidin or avidin (B1170675) could be exploited to stabilize the receptor-G protein complex, a crucial step for successful high-resolution imaging.

Comparative Structural Analysis: Comparing the structure of GnRHR bound to native GnRH versus 6-Biotinyllysine-GnRH can reveal subtle conformational changes induced by the biotin tag, validating its use as a reliable pharmacological tool that faithfully mimics the endogenous ligand.

These structural insights are foundational for designing more effective therapeutics targeting the GnRH system. pnas.orgnih.gov

| Technique | Application for 6-Biotinyllysine-GnRH | Potential Insights |

| Cryo-Electron Microscopy (Cryo-EM) | Stabilizing and imaging the active GnRH receptor-G protein complex. | High-resolution 3D structure, precise ligand-receptor contacts, mechanism of receptor activation. pnas.orgwiley.com |

| X-ray Crystallography | Determining the structure of the isolated receptor bound to the ligand. | Atomic-level details of the binding pocket, though challenging for membrane proteins. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Studying the dynamics of the ligand-receptor interaction in solution. | Information on conformational changes of the receptor upon ligand binding. |

Integration with Proteomics and Phosphoproteomics for Comprehensive Mechanistic Elucidation

The signaling cascades initiated by GnRH binding to its receptor are complex, involving numerous downstream proteins and post-translational modifications. qiagen.com 6-Biotinyllysine-GnRH is an ideal tool for dissecting these intricate networks through its integration with proteomics and phosphoproteomics. nih.govmdpi.com

Proteomics: The biotin tag on 6-Biotinyllysine-GnRH enables affinity purification, or "pull-down," experiments. nih.govresearchgate.net Researchers can incubate cells with the biotinylated probe, lyse the cells, and then use streptavidin-coated beads to capture the ligand-bound GnRH receptor along with its entire complex of interacting proteins (the "receptosome"). Subsequent analysis of these captured proteins by mass spectrometry can identify known and novel binding partners, including G-proteins, arrestins, kinases, and other regulatory molecules. Studies have already shown that GnRH stimulation leads to significant changes in the cellular proteome, and biotin-pull-down assays can pinpoint the proteins directly associated with the activated receptor. mdpi.comresearchgate.net

Phosphoproteomics: Reversible protein phosphorylation is a critical mechanism in signal transduction. nih.gov Upon GnRH binding, the GnRHR and its associated proteins undergo rapid phosphorylation changes that dictate the cellular response. nih.gov By applying phosphoproteomic analysis to the protein complexes isolated using 6-Biotinyllysine-GnRH, researchers can create a detailed map of the phosphorylation events that occur upon receptor activation. One study identified 621 proteins with significantly altered phosphorylation modifications following GnRH treatment, highlighting the complexity of this signaling network. mdpi.com This approach can identify the specific kinases involved and the precise phosphorylation sites that act as molecular switches in the signaling pathway.

Combining these "omic" approaches provides a systems-level view of GnRHR signaling, moving beyond a linear pathway to a comprehensive network model. nih.govmdpi.com

| Proteomic Approach | Utility with 6-Biotinyllysine-GnRH | Key Research Questions Addressed |

| Affinity Purification-Mass Spectrometry (AP-MS) | Isolation of the GnRH receptor and its direct and indirect binding partners from cell lysates. | What proteins constitute the active GnRHR signaling complex? How does this complex change over time or with different stimuli? researchgate.net |

| Quantitative Phosphoproteomics | Identification and quantification of phosphorylation sites on the receptor and its associated proteins after stimulation. | Which kinases are activated downstream of GnRHR? What are the key phosphorylation events that drive signaling? nih.govnih.gov |

Rational Design of Next-Generation Biotinylated GnRH Probes with Tailored Properties

While 6-Biotinyllysine-GnRH is a powerful tool, the future lies in the rational design of a new generation of biotinylated probes with properties tailored for specific experimental questions. biorxiv.orgresearchgate.net This involves leveraging structure-activity relationship data to modify the probe's affinity, stability, and signaling bias. nih.govresearchgate.net

Key areas for rational design include:

Modifying the Peptide Backbone: The GnRH decapeptide can be altered to improve its characteristics. For example, substituting the glycine (B1666218) at position 6 with a D-amino acid is known to create a specific structural turn that enhances receptor binding affinity and increases resistance to degradation by proteases. wiley.com Future probes could incorporate such modifications to create more stable and potent research tools.

Optimizing the Linker: The chemical linker connecting the biotin molecule to the lysine (B10760008) residue is a critical component. nih.gov Its length, flexibility, and chemical nature can influence how the probe interacts with the receptor's binding pocket. Future designs may explore a variety of linkers to minimize steric hindrance and optimize the presentation of the GnRH peptide to the receptor, ensuring that the probe's binding and signaling properties are as close to the native hormone as possible. nih.gov

Developing Biased Agonists: GPCRs can signal through multiple downstream pathways (e.g., G-protein-dependent vs. β-arrestin-dependent). A major goal in GPCR pharmacology is the development of "biased agonists" that selectively activate one pathway over another. By making specific modifications to the GnRH sequence of a biotinylated probe, it may be possible to create tools that preferentially stabilize the receptor in a conformation that favors a particular signaling outcome, allowing researchers to dissect the distinct physiological roles of each pathway. biorxiv.org

The development of a toolkit of such advanced probes will enable a more nuanced and precise interrogation of GnRH receptor function. frontiersin.org

Elucidation of Atomic-Level Ligand-Receptor Interactions through Advanced Structural Biology Approaches

Building on the initial cryo-EM structures, the next phase of research will focus on elucidating the ligand-receptor interactions at the atomic level with even greater precision. pnas.orgnih.gov Using probes like 6-Biotinyllysine-GnRH in combination with structural biology and computational modeling will be essential for this endeavor.

High-resolution cryo-EM structures have identified key residues in the GnRH receptor, such as K3.32, Y6.51, and Y6.52, that are critical for stabilizing the bound GnRH molecule through hydrogen bonds and other interactions. pnas.orgwiley.comcas.cn Future studies using specifically designed biotinylated probes can help to refine this interaction map.

By obtaining and comparing the high-resolution structures of the GnRHR bound to different ligands (e.g., native GnRH, 6-Biotinyllysine-GnRH, and newly designed probes), researchers can answer highly specific questions:

How does the modification at position 6 influence the network of interactions between the ligand and the receptor?

Does the biotinyl-lysine side chain make any direct contacts with the receptor, or does it primarily function as an external tag?

How do D-amino acid substitutions in the peptide backbone alter the specific atomic contacts with receptor residues to enhance binding affinity?

Answering these questions will not only deepen our fundamental understanding of molecular recognition at the GnRH receptor but also provide a precise structural blueprint for the computer-aided design of novel GnRH-based drugs with improved specificity and efficacy. pnas.orgresearchgate.net

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.